5,8-Dimethoxy-2-methylquinazolin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5,8-dimethoxy-2-methylquinazolin-6-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-5-7-10(14-6)9(15-2)4-8(12)11(7)16-3/h4-5H,12H2,1-3H3 |
InChI Key |
SACCMOIVRDLTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=N1)OC)N)OC |
Origin of Product |
United States |
Investigation of Broad Biological Activities of Quinazoline Derivatives
Diverse Spectrum of Pharmacological Activities Associated with Quinazoline (B50416) Scaffolds
The quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, serves as a versatile framework for developing therapeutic agents. scispace.comnih.gov Modifications to the substitutions around the quinazoline system can significantly alter its physicochemical properties and, consequently, its biological activity. nih.gov This structural adaptability has led to the discovery of quinazoline derivatives with an impressive array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antimalarial, central nervous system (CNS), and antiviral activities. nih.govmdpi.comnih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, a critical area of research due to rising antibiotic resistance. rphsonline.com Certain quinazolinone derivatives are potent against Gram-positive bacteria. nih.gov For instance, some synthesized derivatives show powerful activity against Staphylococcus aureus and Streptococcus pneumoniae. nih.goveco-vector.com The mechanism for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme, which is crucial for bacterial DNA replication and repair. nih.gov
The structural features of these molecules, such as the presence of a naphthyl radical, can increase hydrophobicity, allowing for better penetration of the bacterial cell membrane. eco-vector.com Similarly, Schiff base derivatives of quinazolinone have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov While many compounds show promising antibacterial effects, their antifungal activity is often more moderate. rphsonline.comresearchgate.net For example, some pyrazolo-quinazoline derivatives showed moderate to good antibacterial activity but were less effective against fungal strains like Candida albicans. researchgate.net
Table 1: Examples of Antimicrobial Activity in Quinazoline Derivatives
| Compound Type | Target Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| Quinazolinone Derivatives | Gram-positive bacteria | Potent activity, potentially via gyrase inhibition | nih.gov |
| N-hexyl substituted isatin-quinazoline | Gram-positive, Gram-negative bacteria, and fungi | Active against screened species | nih.gov |
| Quinazolinone Schiff bases | E. coli, P. aeruginosa, S. aureus | Good antibacterial activity | nih.gov |
| Pyrazolo[5,1-b]quinazolines | S. aureus, E. coli, B. subtilis | Moderate to good antibacterial activity | researchgate.net |
Anticancer and Antitumor Activities
The quinazoline scaffold is a well-established pharmacophore in the development of anticancer drugs. nih.govmdpi.com Many quinazoline-based agents function as protein kinase inhibitors, which can block the signaling pathways that lead to tumor growth and proliferation. mdpi.com A primary target is the Epidermal Growth Factor Receptor (EGFR), whose inhibition is a key mechanism for several approved anticancer drugs like gefitinib (B1684475) and erlotinib. mdpi.comfrontiersin.org
Research has yielded numerous quinazoline derivatives with potent cytotoxic activity against a variety of human cancer cell lines, including breast, lung, pancreatic, and leukemia cells. mdpi.comnih.gov For example, certain novel gefitinib analogues showed increased cytotoxicity compared to the parent compound. nih.gov Other derivatives have been designed to inhibit different targets involved in cancer progression, such as Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov The antitumor mechanisms are diverse and can include inducing apoptosis (programmed cell death), inhibiting microtubule polymerization, and suppressing angiogenesis (the formation of new blood vessels that feed tumors). mdpi.comfrontiersin.org
Table 2: Anticancer Mechanisms and Targets of Quinazoline Derivatives
| Mechanism/Target | Description | Example Cancer Cell Lines | Reference |
|---|---|---|---|
| EGFR Kinase Inhibition | Blocks signaling for cell growth and proliferation. | MiaPaCa2 (pancreatic), MCF-7 (breast), HepG2 (liver) | mdpi.commdpi.comfrontiersin.org |
| Tubulin Inhibition | Disrupts microtubule formation, leading to apoptosis. | L1210, K562 (leukemia) | mdpi.comfrontiersin.org |
| PARP-1 Inhibition | Interferes with DNA repair processes in cancer cells. | Not specified | nih.gov |
| Apoptosis Induction | Activates mitochondrial pathways to trigger cell death. | HepG2 (liver) | frontiersin.org |
Anti-inflammatory and Analgesic Properties
Quinazoline derivatives have been extensively investigated for their anti-inflammatory and pain-relieving (analgesic) properties. mdpi.comresearchgate.net Many of these compounds are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins—mediators of inflammation and pain. jneonatalsurg.comwisdomlib.org
Studies have demonstrated that synthesized 2,4,6-trisubstituted-quinazoline derivatives possess significant anti-inflammatory and analgesic activity, with some compounds showing more potent analgesic effects than the standard drug Indomethacin. nih.gov In animal models, such as the carrageenan-induced paw edema test, these derivatives have been shown to effectively reduce inflammation. jneonatalsurg.comwisdomlib.org The analgesic potential has been confirmed in models like the acetic acid-induced writhing test (for peripheral pain) and the hot plate test (for central pain), indicating that these compounds can act on both the peripheral and central nervous systems to alleviate pain. jneonatalsurg.com
Antimalarial Activity
The quinazoline framework is a promising scaffold for the development of new antimalarial drugs, an urgent need given the spread of drug-resistant malaria parasites. nih.govresearchgate.net Researchers have identified quinazolinone-2-carboxamide derivatives as a novel antimalarial chemotype. acs.orgacs.org
Structure-activity relationship (SAR) studies have led to the optimization of these compounds, resulting in derivatives with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. acs.org For example, 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated, with some showing high suppression rates of the parasite in rodent models. researchgate.net These findings highlight the potential of quinazoline-based compounds to serve as leads for the next generation of antimalarial therapies. researchgate.netacs.org
Central Nervous System (CNS) Effects
The lipophilic nature of the quinazolinone ring system allows many of its derivatives to cross the blood-brain barrier, making them suitable candidates for targeting the central nervous system. nih.gov Consequently, these compounds have been explored for a range of CNS activities, including anticonvulsant, antiparkinsonian, and neuroprotective effects. nih.govresearchgate.net
Specifically, the quinazoline scaffold has been identified as having significant potential in the design of drugs for neurodegenerative disorders like Alzheimer's disease. drugbank.comlse.ac.uknih.gov Derivatives have been investigated as potential modulators or inhibitors of targets implicated in Alzheimer's, such as cholinesterases, monoamine oxidases, and the aggregation of tau protein and beta-amyloid. drugbank.comnih.gov Furthermore, studies on 6,7-dimethoxyquinazolin-4(3H)-one derivatives have shown cerebroprotective properties in models of cerebral ischemia. researchgate.net
Antiviral and Anti-HIV Activities
Quinazoline derivatives have been recognized for their broad-spectrum antiviral activities. nih.govresearchgate.netresearchgate.net Research has focused on their potential against various viruses, including the Human Immunodeficiency Virus (HIV). hakon-art.comtandfonline.com
Several 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and screened for their anti-HIV activity. hakon-art.com Some of these compounds can act as inhibitors of HIV-1 integrase, a key enzyme the virus uses to insert its genetic material into the host cell's DNA. researchgate.net For example, the compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one demonstrated the ability to protect cells from HIV-1 replication. hakon-art.com While some hybrid quinazoline–triazine derivatives showed cytotoxicity, they were not found to have specific anti-HIV activity, indicating that structural modifications are critical for targeted viral inhibition. tandfonline.com
General Molecular Mechanisms and Pathways of Action
Quinazoline derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in pharmaceutical chemistry due to their diverse therapeutic activities. mdpi.com Their biological effects are attributed to various molecular mechanisms and interactions with cellular pathways. The versatility of the quinazoline scaffold allows for modifications that can modulate its interaction with different biological targets. nih.govwisdomlib.org
The proposed anticancer mechanisms for quinazoline derivatives are multifaceted and include the inhibition of the DNA repair enzyme system, targeting the epidermal growth factor receptor (EGFR), inhibition of thymidylate synthase, and exerting inhibitory effects on tubulin polymerization. nih.gov
A notable example of a quinazoline derivative in clinical use is Gefitinib, which functions as an inhibitor of the EGFR protein kinase. wikipedia.org By binding to the ATP-binding site of EGFR, it effectively inactivates the Ras signal transduction cascade, which is crucial for inhibiting the further growth of cancer cells. wikipedia.org
The structure-activity relationship studies of quinazolinone derivatives have indicated that substitutions at various positions of the quinazoline ring can significantly influence their biological activities. nih.govijmpr.in For instance, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are considered important for antimicrobial activities. nih.gov
The broad spectrum of pharmacological activities associated with quinazoline derivatives includes:
Antifungal mdpi.comresearchgate.net
Antibacterial mdpi.comresearchgate.net
Anti-inflammatory mdpi.comresearchgate.net
Antioxidant mdpi.com
Anticonvulsant mdpi.com
Antimalarial researchgate.net
Antidiabetic nih.gov
The following table summarizes some of the key biological activities and the associated molecular mechanisms for the broader class of quinazoline derivatives.
| Biological Activity | General Molecular Mechanism/Pathway |
| Anticancer | Inhibition of EGFR, Inhibition of DNA repair systems, Thymidylate enzyme inhibition, Inhibition of tubulin polymerization nih.gov |
| Antimicrobial | Structure-dependent interactions with microbial cellular targets nih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways mdpi.comresearchgate.net |
Further research into the specific interactions of 5,8-Dimethoxy-2-methylquinazolin-6-amine with these pathways would be necessary to delineate its precise biological profile. The diverse activities of the quinazoline family underscore the therapeutic potential of its individual members.
Structure Activity Relationship Sar Studies of 5,8 Dimethoxy 2 Methylquinazolin 6 Amine Analogs
General Principles of Substituent Effects on Quinazoline (B50416) Ring System Activity
The biological activity of the quinazoline ring system is highly dependent on the nature and position of its substituents. Structure-activity relationship studies have consistently shown that modifications at positions 2, 4, 6, 7, and 8 can dramatically alter the pharmacological properties of these compounds. nih.govscispace.com For instance, the introduction of small alkyl or amino groups at the C-2 position is often essential for antimicrobial activities. nih.gov The C-4 position can also be modified, with amino or substituted amine groups potentially enhancing biological effects. nih.gov
| Position | Common Substituents | General Impact on Biological Activity | Reference |
| 2 | Methyl, Amine, Thiol, Phenyl | Often essential for antimicrobial and anticancer activities; influences binding and reactivity. | nih.govnih.gov |
| 4 | Anilino, Amine | Crucial for kinase inhibition; serves as a key interaction point with the receptor's hinge region. | nih.govacs.org |
| 6 & 7 | Methoxy (B1213986), Halogens | Electron-donating groups (e.g., dimethoxy) are often favorable for EGFR inhibition; halogens can enhance antimicrobial effects. | nih.govnih.govacs.org |
| 8 | Halogens | Can improve antimicrobial activity. | nih.gov |
Elucidation of the Role of Methoxy Groups at Positions 5 and 8 in Modulating Biological Efficacy
While the 6,7-dimethoxy substitution pattern is a well-established feature in many potent quinazoline-based enzyme inhibitors, the placement of methoxy groups at the 5- and 8-positions introduces distinct structural and electronic effects. acs.org Research on EGFR inhibitors has indicated that electron-donating groups at the 6- and 7-positions are preferred, while the same groups at the 5- and 8-positions are not as favorable, suggesting that the latter placement may create steric hindrance or an unfavorable electronic distribution for optimal binding to certain targets. acs.org
Studies on related bicyclic structures, such as 5,8-dimethoxy-1,4-naphthoquinones, have shown that the biological activity of these compounds is largely dependent on their hydrophobicity. nih.gov The methoxy groups at positions 5 and 8 contribute significantly to the lipophilic character of the molecule, which in turn governs its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. The precise positioning of these groups is critical; they can influence the planarity of the ring system and the accessibility of other functional groups for binding interactions. The bioactivity of quinazoline-5,8-diones, which are structurally related to the 5,8-dimethoxy analogs, is also sensitive to substitutions, further highlighting the importance of the decoration of this part of the quinazoline core. nih.gov
| Methoxy Substitution Pattern | Target/Activity | Observation | Reference |
| 6,7-Dimethoxy | EGFR Kinase Inhibition | Generally preferred; leads to highly potent inhibitors. | acs.org |
| 5,8-Dimethoxy | EGFR Kinase Inhibition | Generally not preferred; may result in decreased potency compared to 6,7-analogs. | acs.org |
| 5,8-Dimethoxy (Naphthoquinones) | Antiproliferative/Cytotoxic | Activity is highly dependent on the hydrophobicity conferred by these groups. | nih.gov |
Analysis of the Influence of the Methyl Group at Position 2 on Molecular Interactions and Activity
The substituent at the C-2 position of the quinazoline ring plays a pivotal role in defining the molecule's reactivity and interaction with biological targets. nih.govnih.gov The presence of a methyl group, as in 5,8-dimethoxy-2-methylquinazolin-6-amine, is a key structural feature. For certain biological activities, such as antimicrobial effects, a methyl or thiol group at this position is considered essential. nih.gov The methyl group can influence the tautomeric equilibrium of the quinazolinone system, which in turn affects the reactivity of other positions on the ring. scispace.comresearchgate.net
From a molecular interaction perspective, the size of the C-2 substituent is critical. Studies on microtubule targeting agents have shown that the absence of a bulky group at the C-2 position can allow for alternative binding modes within the receptor site. nih.gov A small substituent like a methyl group is generally well-tolerated and can engage in favorable hydrophobic interactions within a binding pocket. In the context of kinase inhibition, while many potent inhibitors are unsubstituted at C-2, analogs with a C-2 methyl group have also been successfully synthesized and evaluated, demonstrating that this position can be modified to fine-tune activity. acs.org The specific contribution of the 2-methyl group depends heavily on the topology of the target's active site. nih.gov
| C-2 Substituent | Impact on Activity/Interaction | Example Context | Reference |
| Hydrogen (unsubstituted) | Can allow for alternate, flexible binding modes. | Microtubule Targeting Agents, RTK Inhibitors | nih.gov |
| Methyl Group | Essential for some antimicrobial activities; can engage in hydrophobic interactions. | Antimicrobial Agents, Kinase Inhibitors | nih.govacs.org |
| Chloro Group | Can lead to potent apoptosis-inducing activity. | Tubulin Polymerization Inhibitors | nih.gov |
| Thiazole Group | Found to be more active than other aromatic substituents in certain anticancer derivatives. | Anticancer Agents | nih.gov |
Significance of Amine Substitution at Position 6 in Ligand-Receptor Binding and Activity Profiles
The amine group at the C-6 position is a critical determinant of the biological activity profile of quinazoline derivatives. This functional group can significantly influence the molecule's electronic properties and its ability to form key interactions with a biological target. nih.gov As a hydrogen bond donor and acceptor, the primary amine can anchor the ligand within the receptor's binding site, contributing to high-affinity binding. researchgate.net
The position of this substitution is crucial. SAR studies on various quinazoline series have demonstrated the importance of substituents at the 6- and 7-positions for activity. nih.govacs.org The introduction of an amine group at C-6 can modulate the electron density of the entire ring system, which can affect the binding affinity for the target protein. nih.gov For example, in the development of EGFR inhibitors, various substitutions at the C-6 position, including arylidene-semicarbazone and 5-substituted furan-2-yl moieties, have yielded compounds with potent antiproliferative activity. nih.gov This highlights that the C-6 position is a versatile point for modification to optimize ligand-receptor interactions and enhance biological efficacy. scispace.comekb.eg
| C-6 Substitution | Type of Activity | Significance | Reference |
| Amine Group | General | Can act as H-bond donor/acceptor; modulates electronic properties of the quinazoline ring. | researchgate.net |
| Arylidene-semicarbazone | Antiproliferative | Led to derivatives with higher activity than the reference drug afatinib. | nih.gov |
| 5-substituted furan-2-yl | Antiproliferative | Resulted in compounds with higher activity on specific cell lines compared to gefitinib (B1684475). | nih.gov |
| Halogens (e.g., Bromo, Iodo) | Antimicrobial | Can significantly improve antibacterial activity. | nih.gov |
Computational Chemistry and Molecular Modeling of 5,8 Dimethoxy 2 Methylquinazolin 6 Amine and Derivatives
Molecular Docking Simulations for Prediction of Target Binding Modes and Affinity
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unair.ac.id This technique is widely used to understand the binding modes of quinazoline (B50416) derivatives to various protein targets, thereby predicting their binding affinity and activity. unair.ac.idderpharmachemica.com
Research on various quinazoline derivatives has demonstrated their potential to interact with a range of biological targets, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Dihydrofolate Reductase (DHFR), and Phosphodiesterase 7 (PDE7A). unair.ac.idresearchgate.netnih.gov Docking studies reveal the specific interactions that stabilize the ligand-protein complex. For instance, in the active site of EGFR, anilinoquinazolines have shown the ability of the aniline (B41778) ring's NH group to form a crucial hydrogen bond with the protein's amino acid terminals. derpharmachemica.com Similarly, docking of quinazoline derivatives into the PDE7A active site has shown that the quinazoline ring can form π-π stacking interactions with aromatic residues like Phe416 and Tyr211, while a nitrogen atom in the ring can act as a hydrogen bond acceptor, interacting with residues such as Gln413. nih.gov
The binding affinity is often quantified using scoring functions, which provide an estimate of the binding energy. For example, docking studies of 4,6,7-trisubstituted quinazoline derivatives against EGFR revealed binding affinities ranging from -47.88 to -112.81 Kcal/mol. derpharmachemica.com In another study targeting COX-2, 18 out of 21 novel quinazoline derivatives showed re-ranked scores between -131.508 and -108.418 kcal/mol, with some compounds exhibiting better scores than the reference drug, Celecoxib. researchgate.net These scores help in ranking potential inhibitors and prioritizing them for further experimental testing.
Key interactions observed in docking simulations of various quinazoline derivatives are summarized in the table below.
| Target Protein | Key Interacting Residues | Types of Interactions | Reference Compound(s) | Docking Score (kcal/mol) |
| EGFR (1M17) | Met769, Leu768, Ala719, Leu764 | Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking | Gefitinib (B1684475), Erlotinib | -7.1 to -6.7 |
| COX-2 (3LN1) | Not Specified | Hydrogen Bonds, van der Waals | Celecoxib | -131.508 to -108.418 |
| DHFR | Not Specified | Halogen Bonds | Antimalarial quinazolines | Not Specified |
| PDE7A | Phe416, Tyr211, Gln413, Phe384 | π-π Stacking, Hydrogen Bonds | BRL50481 | Not Specified |
| JAK2 | Leu856, Leu855, Ala880, Leu932, Arg980 | Hydrophobic Interactions, Hydrogen Bonds | AG490 | Not Specified |
These simulations are crucial for structure-based drug design, allowing researchers to modify the quinazoline scaffold with different substituents to enhance binding affinity and selectivity for a specific target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity against various targets, including cancer cell lines and specific enzymes. nih.govbiointerfaceresearch.com
The process involves generating molecular descriptors that quantify various physicochemical properties of the molecules and correlating them with their experimentally determined biological activities (e.g., IC50 values). nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. tandfonline.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules to build a predictive model. tandfonline.comnih.gov
The reliability and predictive power of a QSAR model are assessed using several statistical parameters. A good model typically has a high squared correlation coefficient (R² > 0.6), a high cross-validated correlation coefficient (q² or Q² > 0.5), and a high predictive R² for an external test set (R²pred > 0.6). tandfonline.com For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors yielded a robust CoMSIA model with a q² of 0.704, an r² of 0.992, and an R²pred of 0.839. nih.gov Another study on antimalarial quinazoline derivatives targeting DHFR produced CoMFA and CoMSIA models with good predictive capabilities, with the CoMSIA model showing a q² of 0.584 and an R² of 0.816. tandfonline.com
The results of QSAR studies are often visualized as contour maps, which highlight the regions around the molecule where specific properties are favorable or unfavorable for activity. nih.gov These maps provide crucial insights for designing new, more potent compounds. For instance, contour maps might indicate that a bulky, electropositive substituent at a particular position on the quinazoline ring would enhance activity. tandfonline.comnih.gov Based on such insights from QSAR models, novel quinazoline derivatives have been designed with predicted high activity. nih.govbiointerfaceresearch.com
Molecular Dynamics (MD) Simulations for Assessing Ligand-Protein Complex Stability and Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.govabap.co.in MD simulations are performed on the best-docked poses of quinazoline derivatives with their target proteins to validate the docking results and gain deeper insights into the binding dynamics. nih.gov
The stability of the ligand-protein complex during the simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. abap.co.innih.gov A stable complex is characterized by a low and converging RMSD value over the simulation period, typically within a range of 1-3 Å. abap.co.in For example, an MD simulation of a quinazoline derivative complexed with the FtsZ protein showed stability with RMSD values of 1.4 Å for the ligand and 2.3 Å for the protein. abap.co.in
Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. abap.co.in The RMSF plot can identify regions of the protein that become more or less flexible upon ligand binding, which can be important for function. nih.gov
MD simulations also allow for the analysis of hydrogen bond stability throughout the simulation. ugm.ac.id The persistence of key hydrogen bonds identified in docking studies confirms their importance for binding. ugm.ac.id Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). frontiersin.org These calculations provide a more accurate estimation of binding affinity than docking scores alone. For instance, a quinazoline derivative targeting FtsZ showed a favorable binding free energy of -25.48 kcal/mol. abap.co.in
| System | Simulation Length | Key Stability Metrics | Findings |
| Quinazoline-FtsZ Complex | Not Specified | RMSD (Ligand: 1.4 Å, Protein: 2.3 Å), Binding Free Energy (-25.48 kcal/mol) | The complex was found to be stable with favorable hydrophobic and electrostatic interactions. abap.co.in |
| Quinazoline-GyrB Complex | 5 ns | RMSD (Ligand: 1.2 Å, Protein: 2.6 Å), Binding Free Energy (-23.21 kcal/mol) | The complex was slightly more stable than other tested derivatives. abap.co.in |
| Quinazoline-EGFR Complex | 100 ns | RMSD, RMSF, Hydrogen Bond Occupancy | One ligand (8a) demonstrated better stability within the active site compared to the native ligand, Erlotinib. nih.gov |
| Quinazoline-EGFR Complex | 200 ns | RMSD, MM/GBSA | Selected ligands demonstrated stability and consistent interaction over the simulation period. frontiersin.org |
Cheminformatics Approaches for Library Design and Virtual Screening of Quinazoline Derivatives
Cheminformatics combines computational methods with chemical information to support drug discovery. A key application is the design of chemical libraries and the use of virtual screening to identify promising hit compounds from large databases. researchgate.netfrontiersin.org This approach has been effectively applied to the discovery of novel quinazoline-based inhibitors. nih.gov
The process typically begins with the creation of a virtual library of quinazoline derivatives. This can be done by retrieving known compounds from databases like PubChem or by designing novel structures based on a known active scaffold or QSAR model predictions. researchgate.netfrontiersin.org These libraries can contain thousands or even millions of compounds.
Once the library is assembled, it is often filtered based on drug-likeness criteria, such as Lipinski's rule of five, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to remove compounds with unfavorable pharmacokinetic profiles. researchgate.net For example, in one study, an initial library of 1000 quinazoline derivatives was filtered down to 671 compounds using Lipinski's rules, and further ADME/toxicity filtering yielded 28 promising candidates. researchgate.net
The filtered library is then subjected to virtual screening, most commonly through molecular docking, where each compound is docked into the active site of the target protein. derpharmachemica.comresearchgate.net The compounds are ranked based on their docking scores and binding modes. The top-ranked compounds, or "hits," are then selected for further computational analysis, such as MD simulations, or for experimental validation. frontiersin.orgnih.gov This workflow significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. derpharmachemica.com For instance, a virtual screening campaign of the eMolecules database using a pharmacophore model derived from a potent quinazoline inhibitor led to the identification of 19 potential hits against EGFR. frontiersin.org
Emerging Research Avenues and Future Directions for Quinazoline Based Compounds
Exploration of Novel Quinazoline (B50416) Derivatives with Refined Selectivity and Potency
The quest for novel quinazoline derivatives with enhanced selectivity and potency is a primary focus of current research. Scientists are actively designing and synthesizing new analogues to improve their therapeutic profiles, aiming for higher efficacy and reduced side effects. nih.govnih.gov A key strategy involves modifying the quinazoline core at various positions to fine-tune its interaction with biological targets.
One notable area of advancement is the development of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways often dysregulated in cancer. nih.gov For instance, researchers have synthesized a series of quinazoline derivatives bearing an acrylamide fragment, leading to the discovery of a compound with an IC50 value of 27.5 nM against PI3Kδ, demonstrating high selectivity over other PI3K isoforms. nih.govresearchgate.net This highlights the potential for developing highly targeted therapies.
Another approach involves the creation of derivatives targeting other kinases. For example, novel 2,4-disubstituted quinazoline derivatives have been designed that exhibit significant antiproliferative activity against various cancer cell lines. nih.gov Similarly, 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of Aurora kinases, with IC50 values in the nanomolar range. nih.gov
The table below summarizes the activity of some recently developed potent and selective quinazoline derivatives.
| Compound ID | Target | IC50 Value | Selectivity | Reference |
| 15c | PI3Kδ | 27.5 nM | High over other PI3K isoforms | nih.gov |
| 41 | FGFR4 | 8.5 nM | Good | nih.gov |
| 46 | Aurora B | 14.09 nM | Not specified | nih.gov |
| 51 | MCF-7 cell line | 0.06 µM | Not specified | nih.gov |
| BPR1K871 | FLT3/AURKA | 19/22 nM | Dual inhibitor | nih.gov |
These examples underscore the continuous efforts to refine the selectivity and potency of quinazoline-based compounds, paving the way for more effective and safer therapeutic agents.
Development of Multi-Targeting Quinazoline Hybrid Compounds for Complex Biological Systems
Recognizing that complex diseases like cancer often involve multiple biological pathways, researchers are increasingly focusing on the development of multi-targeting quinazoline hybrid compounds. ekb.egresearchgate.net This approach involves combining the quinazoline scaffold with other pharmacophores to create a single molecule that can interact with several targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance. nih.gov
A notable example is the design of quinazoline-based multi-kinase inhibitors. nih.gov BPR1K871, a quinazoline-based compound, has been identified as a potent dual inhibitor of FLT3 and Aurora kinases, showing promise in the treatment of acute myeloid leukemia (AML) and solid tumors. nih.gov Other studies have focused on creating hybrids that co-target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in tumor growth and angiogenesis. ekb.eg
The development of quinazoline-triazole hybrids has also shown promise, particularly in the context of Alzheimer's disease, by targeting acetylcholinesterase. nih.govresearchgate.net These hybrids have demonstrated the ability to bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Below is a table showcasing examples of multi-targeting quinazoline hybrids and their intended targets.
| Hybrid Compound Class | Targets | Therapeutic Area | Reference |
| Quinazoline-based | FLT3/AURKA | Cancer (AML, solid tumors) | nih.gov |
| Quinazoline-based | EGFR/VEGFR | Cancer | ekb.eg |
| Quinazoline-Triazole | Acetylcholinesterase | Alzheimer's Disease | nih.gov |
| Quinazolin-4(3H)-one based | PARP-1/BRD4 | Breast Cancer | researchgate.net |
The design of multi-targeting agents represents a sophisticated strategy to tackle the complexity of human diseases, and the quinazoline scaffold provides a versatile platform for the development of such innovative hybrid compounds.
Application of Advanced Synthetic Methodologies for Diversifying Quinazoline Scaffolds and Chemical Space Exploration
The exploration of the vast chemical space of quinazoline derivatives is heavily reliant on the development of advanced and efficient synthetic methodologies. mdpi.com Modern synthetic chemistry offers a plethora of tools to create diverse quinazoline libraries, enabling a more thorough investigation of structure-activity relationships.
Transition metal-catalyzed reactions have become a cornerstone in the synthesis of quinazolines, offering mild and efficient routes to a wide array of derivatives. mdpi.com For example, copper-catalyzed aerobic oxidative coupling reactions have been successfully employed for the synthesis of 2-substituted quinazolines. mdpi.com Similarly, palladium-catalyzed cascade reactions provide a practical strategy for the synthesis of 4-arylquinazolines. organic-chemistry.org
In line with the principles of green chemistry, new synthetic methods are being developed to be more environmentally friendly. tandfonline.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and the use of volatile organic solvents. nih.gov Furthermore, catalyst- and solvent-free conditions are being explored, such as the synthesis of quinazolines from aldehydes and 2-aminobenzophenones under microwave heating. nih.gov One-pot, multi-component reactions are also gaining prominence as they offer an atom-efficient way to construct complex quinazoline derivatives in a single step. mdpi.com
The table below highlights some advanced synthetic methodologies used for quinazoline synthesis.
| Synthetic Methodology | Key Features | Advantages | Reference |
| Transition Metal Catalysis (Cu, Pd) | Use of metal catalysts | High efficiency, mild reaction conditions | mdpi.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, cleaner reactions | nih.gov |
| Green Chemistry Approaches | Solvent-free, use of green catalysts | Environmentally friendly, sustainable | tandfonline.comresearchgate.net |
| Multi-Component Reactions | One-pot synthesis | Atom economy, operational simplicity | mdpi.com |
These advanced synthetic strategies are crucial for expanding the diversity of the quinazoline chemical library, which is essential for the discovery of new therapeutic agents.
Integration of Computational and Experimental Approaches in Rational Drug Design for Quinazoline Compounds
The synergy between computational and experimental approaches has revolutionized the process of rational drug design for quinazoline compounds. researchgate.netnih.gov In silico methods are now routinely used to predict the properties of new molecules, guide synthetic efforts, and understand the molecular basis of their biological activity.
Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a biological target. nih.gov This allows researchers to prioritize compounds for synthesis and to design new derivatives with improved binding affinity. For example, docking studies have been instrumental in understanding the interactions of quinazoline-based inhibitors with targets like EGFR and acetylcholinesterase. nih.gov
In addition to predicting binding, computational tools are also used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. researchgate.netjapsonline.com This in silico ADMET prediction helps to identify candidates with favorable drug-like properties early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov
The integration of these computational predictions with experimental validation is key to the successful design of new drugs. researchgate.net For instance, compounds identified through virtual screening can be synthesized and then tested in biological assays to confirm their activity. This iterative cycle of design, synthesis, and testing accelerates the discovery of new and effective quinazoline-based therapeutic agents.
The following table provides an overview of the integrated approaches in quinazoline drug design.
| Approach | Application | Outcome | Reference |
| Molecular Docking | Predicting ligand-protein interactions | Identification of potential inhibitors, understanding binding modes | nih.govnih.gov |
| In Silico ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles | Selection of candidates with drug-like properties | researchgate.netnih.gov |
| 3D-QSAR | Relating chemical structure to biological activity | Guiding the design of more potent compounds | |
| Virtual Screening | Screening large compound libraries computationally | Identifying hit compounds for further experimental testing | researchgate.net |
The continued development and application of these integrated approaches will undoubtedly lead to the discovery of the next generation of quinazoline-based medicines.
Q & A
Q. What are the optimal synthetic routes for preparing 5,8-Dimethoxy-2-methylquinazolin-6-amine with high purity?
- Methodological Answer : The synthesis typically involves cyclization of nitroaniline precursors under high-temperature conditions. For example, 6-methoxyquinazolin-7-amine derivatives are synthesized via cyclization of 6-methoxy-2-nitroaniline with formamide at 150°C, yielding 75–85% purity . Advanced coupling strategies, such as Suzuki-Miyaura reactions , can introduce substituents. For instance, brominated quinazoline intermediates (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) undergo palladium-catalyzed cross-coupling with boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) under microwave heating (150°C, 1 h), achieving yields of 58–99% . Post-synthesis purification via silica column chromatography (gradient elution with ethyl acetate/hexanes) and recrystallization ensures >95% purity, validated by LCMS and HRMS .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., δ 8.99 ppm for quinazoline protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ experimental vs. calculated values within 0.1 ppm error) .
- LCMS purity analysis : Gradient elution (e.g., 4%→100% acetonitrile) confirms >95% purity .
- Elemental analysis : Matches theoretical C/H/N/S ratios to verify stoichiometry .
Advanced Research Questions
Q. How do structural modifications at the 2-methyl or 5,8-dimethoxy positions influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution and biochemical assays. For example:
- 2-Methyl group : Replace with bulkier alkyl/aryl groups to assess steric effects on target binding. Derivatives like [6,7-bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-amine analogs show enhanced kinase inhibition when substituents improve hydrophobic interactions .
- 5,8-Dimethoxy groups : Demethylation or oxidation (e.g., to hydroxyl or carbonyl groups) alters electron density, impacting interactions with enzymes like CLK1/4. Comparative studies with non-methoxy analogs (e.g., 6-phenylquinazolin-4-amine) reveal reduced activity, highlighting methoxy’s role in π-stacking .
- Docking studies : Use software like AutoDock to simulate binding modes with target proteins (e.g., CLK kinases). Align results with experimental IC₅₀ values to validate computational models .
Q. What strategies resolve contradictions in reported biological activity data for quinazolin-6-amine derivatives?
- Methodological Answer : Contradictions often arise from:
- Purity variability : Strict LCMS validation (e.g., dual-gradient methods) ensures compound integrity .
- Assay conditions : Standardize protocols (e.g., ATP concentration, incubation time) across labs. For kinase assays, use recombinant enzymes (e.g., CLK1) and include controls like staurosporine .
- Structural analogs : Compare activity of this compound with close analogs (e.g., 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine) to isolate substituent effects .
Q. How to design experiments evaluating kinase inhibitory potential?
- Methodological Answer :
- Kinase inhibition assays : Use fluorescence polarization (FP) or radiometric assays with purified kinases (e.g., CLK1/4). Measure IC₅₀ via dose-response curves (1 nM–10 μM range) .
- Cellular validation : Test in HEK293T cells transfected with splicing reporters (e.g., CDC2-like kinase substrates). Quantify splice variant ratios via RT-PCR .
- Selectivity profiling : Screen against kinase panels (e.g., 140+ kinases) to identify off-target effects. Compounds with >50% inhibition at 1 μM require further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
